4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multi-component reactions. One common method is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method provides good yields, easy work-ups, and short reaction times .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the use of ionic liquids as catalysts. These methods are advantageous due to their high thermal and chemical stability, low vapor pressure, non-flammability, and good ionic conductivity. The use of ionic liquids allows for green synthesis processes with mild and clean reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to its reduced form.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as anti-bacterial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride include other piperidine derivatives, such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a piperidine ring with a pyrazole moiety makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-methyl-1-piperidin-3-ylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-6-13(12-9(7)10(14)15)8-3-2-4-11-5-8;/h6,8,11H,2-5H2,1H3,(H,14,15);1H |
InChI Key |
YUSPZADYBHELIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2CCCNC2.Cl |
Origin of Product |
United States |
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